1-Fluoro-3-(2-phenylethynyl)benzene
Overview
Description
1-Fluoro-3-(2-phenylethynyl)benzene is an organic compound with the molecular formula C14H9F and a molecular weight of 196.224 g/mol . This compound is characterized by a benzene ring substituted with a fluoro group at the 1-position and a phenylethynyl group at the 3-position. It is primarily used in research settings, particularly in the fields of organic chemistry and materials science .
Mechanism of Action
1-Fluoro-3-(2-phenylethynyl)benzene: Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature . However, it is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
- The mode of action of this compound is largely dependent on the specific reactions it is used in. As an intermediate in organic synthesis, it can participate in various reactions such as substitution reactions and addition reactions .
- The specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature . However, given its use in organic synthesis, it is likely involved in a wide range of biochemical pathways.
- Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not available in the current literature . Further research would be needed to determine these properties.
- The molecular and cellular effects of this compound’s action are not explicitly mentioned in the available literature . As an intermediate in organic synthesis, its effects would likely depend on the specific reactions it is involved in and the final products of these reactions.
- The influence of environmental factors on the action, efficacy, and stability of this compound is not explicitly mentioned in the available literature . However, like all chemical reactions, factors such as temperature, pressure, and pH could potentially influence its reactivity.
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
The synthesis of 1-Fluoro-3-(2-phenylethynyl)benzene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 110°C .
Chemical Reactions Analysis
1-Fluoro-3-(2-phenylethynyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluoro group on the benzene ring is an electron-withdrawing group, making the ring less reactive towards electrophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Substitution Reactions: The fluoro group can be substituted by nucleophiles in the presence of strong bases or under specific conditions.
Common reagents used in these reactions include bromine for bromination, nitric acid for nitration, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(2-phenylethynyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceutical Research: While not directly used as a drug, it serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Comparison with Similar Compounds
1-Fluoro-3-(2-phenylethynyl)benzene can be compared with other similar compounds such as:
1-Fluoro-2-(2-phenylethynyl)benzene: Similar structure but with the phenylethynyl group at the 2-position.
1-Chloro-3-(2-phenylethynyl)benzene: Substitution of the fluoro group with a chloro group.
1-Fluoro-3-(2-ethynyl)benzene: Similar structure but without the phenyl group attached to the ethynyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of both fluoro and phenylethynyl groups.
Properties
IUPAC Name |
1-fluoro-3-(2-phenylethynyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQJBZKCLCCYIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631346 | |
Record name | 1-Fluoro-3-(phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29778-28-7 | |
Record name | 1-Fluoro-3-(phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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